Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl
CAS No.:
Cat. No.: VC18815948
Molecular Formula: C25H26ClNO3
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26ClNO3 |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1 |
| Standard InChI Key | HSUAXCVAVFFALD-FYZYNONXSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is systematically named as the hydrochloride salt of the Fmoc-protected (S)-enantiomer of 2-amino-4-phenylbutan-1-ol. Its molecular formula is C25H25NO3·HCl, with a molar mass of 423.93 g/mol (free base: 387.47 g/mol) . The compound’s structure integrates three key components:
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Fmoc group: A fluorenylmethyloxycarbonyl moiety that protects the amine functionality.
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Amino alcohol backbone: A four-carbon chain with an amino group (-NH2) at the second carbon and a hydroxyl group (-OH) at the first carbon.
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Phenyl substituent: A benzene ring attached to the fourth carbon, enhancing hydrophobicity .
The stereochemistry at the second carbon is exclusively (S)-configured, a critical factor in its biological interactions and synthetic utility .
Structural Characterization
The compound’s SMILES notation is C1=CC=C(C=C1)CCC@HN, reflecting its chiral center and substituent arrangement . Nuclear magnetic resonance (NMR) data for the unprotected precursor, (S)-2-amino-4-phenylbutan-1-ol, reveals characteristic signals:
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1H-NMR (DMSO-d6): δ 1.39 (m, 1H), 1.64 (m, 1H), 2.54–2.75 (m, 3H), 3.17 (dd, J = 7.7, 4.1 Hz, 1H), 7.13–7.30 (m, 5H aromatic) .
The Fmoc group introduces additional aromatic protons (δ 7.2–7.8 ppm) and a carbonyl signal near 170 ppm in 13C-NMR.
Synthesis and Manufacturing
Synthesis of (S)-2-amino-4-phenylbutan-1-ol
The unprotected amino alcohol is synthesized via lithium borohydride-mediated reduction of homo-L-phenylalanine :
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Reaction Setup: A solution of lithium borohydride (3.6 g, 170 mmol) and methyltrichlorosilane (36 g, 340 mmol) in tetrahydrofuran (THF, 200 mL) is stirred at 0°C for 30 minutes.
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Substrate Addition: Homo-L-phenylalanine (10 g, 56 mmol) is added slowly, and the mixture is stirred for 18.5 hours.
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Workup: Methanol is added to quench excess borohydride, followed by concentration and extraction with dichloromethane. The organic layer is dried (MgSO4) and concentrated to yield a white solid (9.2 g, 97% yield) .
Key Parameters:
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Temperature: 0°C (prevents side reactions).
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Solvent: THF (enhances borohydride reactivity).
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Stoichiometry: Excess silane ensures complete reduction of the carboxylic acid to the alcohol .
Fmoc Protection and Salt Formation
The amine group of (S)-2-amino-4-phenylbutan-1-ol is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate):
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Reaction: The amino alcohol is dissolved in N,N-dimethylformamide (DMF) and treated with Fmoc-Cl (1.1 equivalents) at 0°C.
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Quenching: Excess reagent is neutralized with aqueous HCl, and the product is extracted into dichloromethane.
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Salt Formation: The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether .
Yield: Typical Fmoc protection reactions achieve >85% yield under optimized conditions.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(S)-2-amino-4-phenylbutan-1-ol hydrochloride is a building block for introducing non-proteinogenic amino acids into peptides. Its applications include:
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Stepwise Chain Elongation: The Fmoc group is selectively removed with 20% piperidine in DMF, enabling sequential coupling of amino acids.
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Hydroxyl Group Utilization: The unprotected hydroxyl group serves as a handle for post-translational modifications (e.g., glycosylation).
Pharmaceutical Relevance
The compound’s phenyl group enhances peptide lipophilicity, improving membrane permeability in drug candidates. Case studies highlight its use in:
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Antimicrobial Peptides: Incorporating hydrophobic residues to target bacterial membranes.
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GPCR-Targeted Therapeutics: Stabilizing helical conformations in neuropeptide Y analogs .
Stability and Reactivity
Fmoc Group Stability
The Fmoc group exhibits stability under acidic and neutral conditions but is labile in basic environments (e.g., piperidine/DMF). Comparative studies show:
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Half-Life in 20% Piperidine: <5 minutes at 25°C.
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Storage Conditions: Stable for >2 years at -20°C under anhydrous conditions .
Degradation Pathways
Primary degradation routes include:
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Base-Catalyzed Elimination: Cleavage of the Fmoc group via β-elimination at high pH.
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Oxidation: The benzylic position (C4) is susceptible to radical oxidation, necessitating inert atmospheres during handling.
Comparative Analysis with Related Compounds
Enantiomeric Differentiation
The (R)-enantiomer (CID 24730374) shares identical molecular formula (C10H15NO) but differs in optical rotation and biological activity . For example:
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Binding Affinity: (S)-enantiomers show 10-fold higher affinity for κ-opioid receptors in peptide analogs .
Unprotected vs. Fmoc-Protected Forms
| Property | (S)-2-amino-4-phenylbutan-1-ol | Fmoc-(S)-2-amino-4-phenylbutan-1-ol HCl |
|---|---|---|
| Solubility | Soluble in polar solvents | Limited solubility in non-polar solvents |
| Stability | Prone to oxidation | Enhanced stability due to Fmoc group |
| Application | Intermediate in organic synthesis | Direct use in SPPS |
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